Ethyl 4-((3-fluorophenyl)(4-hydroxy-6-methyl-2-oxo-1-(pyridin-2-ylmethyl)-1,2-dihydropyridin-3-yl)methyl)piperazine-1-carboxylate

Description

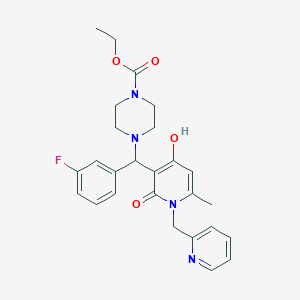

Ethyl 4-((3-fluorophenyl)(4-hydroxy-6-methyl-2-oxo-1-(pyridin-2-ylmethyl)-1,2-dihydropyridin-3-yl)methyl)piperazine-1-carboxylate is a structurally complex molecule featuring:

- A piperazine core substituted with an ethyl carboxylate group at position 1.

- A 3-fluorophenyl group linked via a methyl bridge to the piperazine.

- A dihydropyridinone moiety (4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl) further functionalized with a pyridin-2-ylmethyl group.

Properties

IUPAC Name |

ethyl 4-[(3-fluorophenyl)-[4-hydroxy-6-methyl-2-oxo-1-(pyridin-2-ylmethyl)pyridin-3-yl]methyl]piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29FN4O4/c1-3-35-26(34)30-13-11-29(12-14-30)24(19-7-6-8-20(27)16-19)23-22(32)15-18(2)31(25(23)33)17-21-9-4-5-10-28-21/h4-10,15-16,24,32H,3,11-14,17H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSSPBDIOILPZHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C(C2=CC(=CC=C2)F)C3=C(C=C(N(C3=O)CC4=CC=CC=N4)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29FN4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 4-((3-fluorophenyl)(4-hydroxy-6-methyl-2-oxo-1-(pyridin-2-ylmethyl)-1,2-dihydropyridin-3-yl)methyl)piperazine-1-carboxylate (CAS: 897611-69-7) is a synthetic compound that has garnered attention due to its potential biological activities. This article summarizes the compound's biological properties, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 480.5 g/mol. The structure features a piperazine ring substituted with various functional groups that contribute to its biological activity.

Research indicates that this compound may exhibit multiple mechanisms of action, including:

- Anaphylatoxin Receptor Antagonism : It has been suggested that the compound acts as an antagonist to anaphylatoxin receptors, which are involved in immune responses and inflammation .

- CYP2H Substrate : The compound may interact with cytochrome P450 enzymes, specifically CYP2H, influencing drug metabolism and pharmacokinetics .

- Platelet Aggregation Inhibition : Studies have indicated that it can inhibit platelet aggregation, which may have implications for cardiovascular health .

- Kidney Function Modulation : There is evidence suggesting that this compound may stimulate kidney function, potentially offering therapeutic benefits in renal conditions .

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of related compounds within the same class as this compound. For instance, derivatives have shown promising antifungal activity against various pathogens such as B. cinerea and R. solani with EC50 values indicating effective inhibition at low concentrations .

| Compound | Target Pathogen | EC50 (μg/mL) | Notes |

|---|---|---|---|

| Ethyl derivative 1 | B. cinerea | 47.73 | Moderate activity |

| Ethyl derivative 2 | R. solani | 13.25 | High activity |

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The results indicate that certain structural modifications enhance cytotoxicity against specific tumor types, suggesting a potential for development as an anticancer agent.

| Cell Line | IC50 (μM) | Remarks |

|---|---|---|

| A549 (Lung) | 15.0 | Significant cytotoxicity observed |

| HeLa (Cervical) | 20.5 | Moderate cytotoxicity |

Comparison with Similar Compounds

Key Comparative Data

Research Implications

- Therapeutic Potential: The dihydropyridinone and pyridinylmethyl groups position the target compound for applications in oncology or infectious diseases, where multi-target engagement is advantageous.

- Optimization Opportunities: Structural simplification (e.g., reducing dihydropyridinone complexity) could improve synthetic feasibility without compromising activity.

Q & A

Q. How can researchers optimize the synthesis of this compound to address steric hindrance from bulky substituents?

Methodological Answer:

- Multi-Step Synthesis: Begin with constructing the dihydropyridinone core via cyclocondensation of β-keto esters and urea derivatives, followed by functionalization of the piperazine ring. Introduce the pyridin-2-ylmethyl group early to minimize steric clashes during subsequent steps .

- Purification: Use column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate intermediates. Monitor purity via HPLC (≥95% purity threshold) and confirm structures with H/C NMR .

- Key Reagents: Employ coupling agents like EDC/HOBt for amide bond formation to enhance yield in sterically crowded environments .

Q. What analytical techniques are recommended for structural characterization of this compound?

Methodological Answer:

- X-Ray Crystallography: Use SHELX-97 for structure determination, particularly to resolve stereochemistry at the chiral center of the piperazine ring. Address potential twinning or disorder using SHELXL refinement tools .

- Spectroscopy: Confirm substituent positions via F NMR (for fluorophenyl groups) and high-resolution mass spectrometry (HRMS) for molecular ion verification .

- Thermal Analysis: Differential scanning calorimetry (DSC) can identify polymorphic forms, critical for reproducibility in biological assays .

Q. How should researchers design initial biological activity assays for this compound?

Methodological Answer:

- Target Selection: Prioritize kinase or GPCR targets based on structural analogs (e.g., piperazine-carbothioamide derivatives with demonstrated antimicrobial activity) .

- Assay Conditions: Use enzyme inhibition assays (e.g., fluorescence-based) with positive controls (e.g., staurosporine for kinases). Include cytotoxicity profiling (MTT assay) to differentiate target-specific effects .

- Data Validation: Replicate results across three independent experiments with statistical significance (p < 0.05) and report IC/EC values with 95% confidence intervals .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data caused by dynamic disorder in the fluorophenyl group?

Methodological Answer:

- Refinement Strategies: In SHELXL, apply "PART" commands to model disorder, and use restraints (e.g., SIMU/DELU) to stabilize geometry. Validate with R and electron density maps (e.g., omit maps for ambiguous regions) .

- Temperature Factors: Analyze anisotropic displacement parameters (ADPs) to distinguish static vs. dynamic disorder. Consider low-temperature (100 K) data collection to reduce thermal motion artifacts .

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting the pyridine and fluorophenyl moieties?

Methodological Answer:

- Substituent Variation: Synthesize analogs with halogen (Cl/Br) or methoxy groups on the fluorophenyl ring to assess electronic effects. Replace the pyridin-2-ylmethyl group with isosteres (e.g., benzyl) to probe steric tolerance .

- Computational Modeling: Perform molecular docking (AutoDock Vina) to predict binding poses in target proteins. Validate with MD simulations (NAMD/GROMACS) to assess stability of ligand-protein interactions .

- Data Integration: Cross-reference SAR data with ADMET predictions (e.g., SwissADME) to prioritize analogs with favorable pharmacokinetic profiles .

Q. How can contradictory results in biological activity assays (e.g., inconsistent IC50_{50}50 values) be systematically addressed?

Methodological Answer:

- Assay Optimization: Standardize buffer conditions (pH, ionic strength) and validate compound solubility using DLS (dynamic light scattering). Include vehicle controls to rule out solvent interference .

- Orthogonal Assays: Confirm activity via SPR (surface plasmon resonance) for binding affinity and cellular thermal shift assays (CETSA) for target engagement .

- Batch Analysis: Compare purity and stability of compound batches via LC-MS. Degradation products (e.g., hydrolyzed esters) may explain variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.